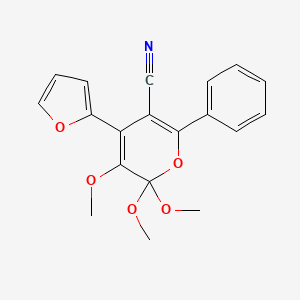
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- is a complex organic compound characterized by its unique structure, which includes a pyran ring, a furan ring, and multiple methoxy groups
Preparation Methods
The synthesis of 2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyran ring, followed by the introduction of the furan ring and the methoxy groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.
Scientific Research Applications
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- can be compared with other similar compounds, such as:
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-methyl-: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-ethyl-: The presence of an ethyl group instead of a phenyl group can also lead to variations in reactivity and applications.
Properties
CAS No. |
61223-24-3 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-(furan-2-yl)-5,6,6-trimethoxy-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C19H17NO5/c1-21-18-16(15-10-7-11-24-15)14(12-20)17(13-8-5-4-6-9-13)25-19(18,22-2)23-3/h4-11H,1-3H3 |
InChI Key |
MLTARFKZAVAYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


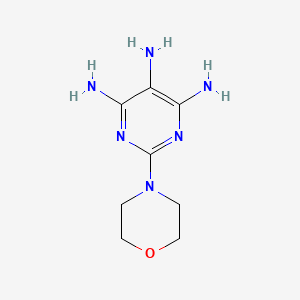
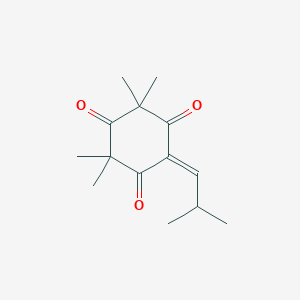
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
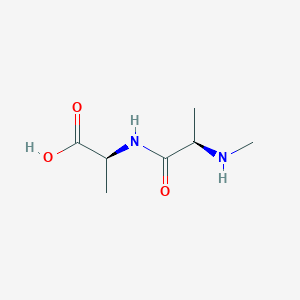
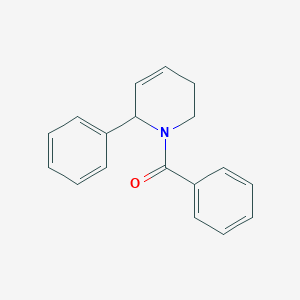

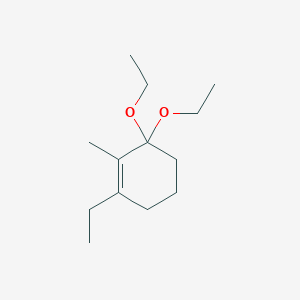
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
